3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride 3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 145878-51-9
VCID: VC21154288
InChI: InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H
SMILES: C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl
Molecular Formula: C8H8ClN3O2
Molecular Weight: 213.62 g/mol

3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

CAS No.: 145878-51-9

Cat. No.: VC21154288

Molecular Formula: C8H8ClN3O2

Molecular Weight: 213.62 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride - 145878-51-9

Specification

CAS No. 145878-51-9
Molecular Formula C8H8ClN3O2
Molecular Weight 213.62 g/mol
IUPAC Name 3-(3-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride
Standard InChI InChI=1S/C8H7N3O2.ClH/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H
Standard InChI Key FHUUMYAYZJJQBW-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC(=C1)N)C2=NC(=O)ON2.Cl
SMILES C1=CC(=CC(=C1)N)C2=NOC(=O)N2.Cl
Canonical SMILES C1=CC(=CC(=C1)N)C2=NC(=O)ON2.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator